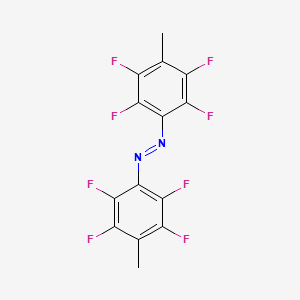![molecular formula C21H17N3 B14745287 N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline CAS No. 5025-36-5](/img/structure/B14745287.png)
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic compounds containing a pyrrole ring fused to benzene to form 2,3-benzopyrrole. This compound is of interest due to its potential biological and pharmacological activities, which are characteristic of many indole derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline typically involves the condensation of 2-phenylindole-3-carbaldehyde with aniline. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions . The solvent used can vary, but common choices include ethanol or methanol. The reaction mixture is heated to reflux for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted indole derivatives with various functional groups at the C-3 position.
Aplicaciones Científicas De Investigación
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, which can lead to various biological effects. For example, it can inhibit enzymes or modulate receptor activity, leading to its observed pharmacological activities .
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(2-phenyl-1H
Propiedades
Número CAS |
5025-36-5 |
|---|---|
Fórmula molecular |
C21H17N3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline |
InChI |
InChI=1S/C21H17N3/c1-3-9-16(10-4-1)21-19(18-13-7-8-14-20(18)23-21)15-22-24-17-11-5-2-6-12-17/h1-15,19,24H |
Clave InChI |
ARIIZXOFESAGHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2C=NNC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


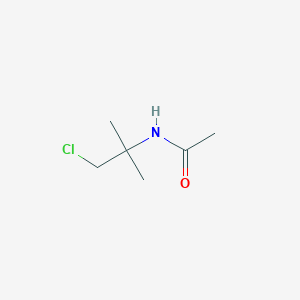
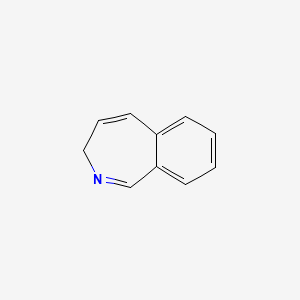
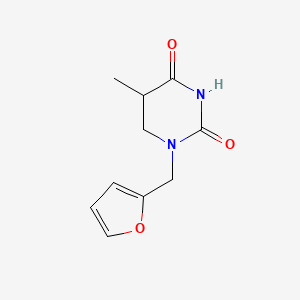

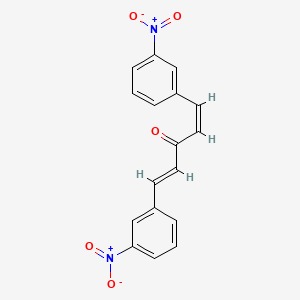

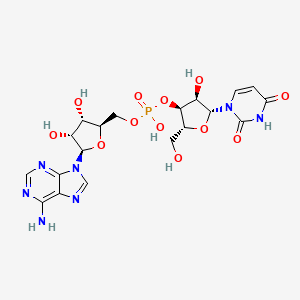
![Tert-butyl N-[1-[(2,6-dimethylphenyl)carbamoyl]-2-phenylmethoxy-ethyl]carbamate](/img/structure/B14745272.png)
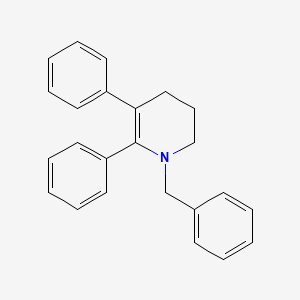
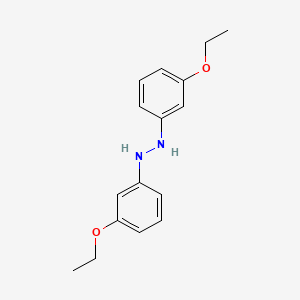
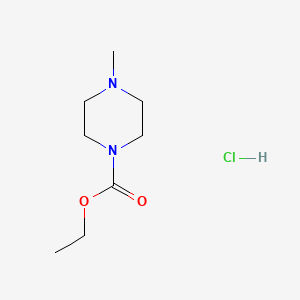
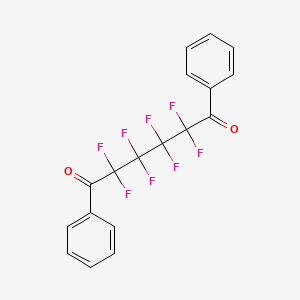
![Pyrazino[2,3-c]pyridazine](/img/structure/B14745281.png)
